molecular formula C11H14BrNO2S B8335889 Ethyl 2-(3-bromopyridin-2-ylthio)-2-methylpropanoate CAS No. 1352794-91-2

Ethyl 2-(3-bromopyridin-2-ylthio)-2-methylpropanoate

Cat. No. B8335889
CAS RN: 1352794-91-2
M. Wt: 304.21 g/mol
InChI Key: ULRWHPHIGSHVRD-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromopyridin-2-ylthio)-2-methylpropanoate is a useful research compound. Its molecular formula is C11H14BrNO2S and its molecular weight is 304.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(3-bromopyridin-2-ylthio)-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-bromopyridin-2-ylthio)-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1352794-91-2

Product Name

Ethyl 2-(3-bromopyridin-2-ylthio)-2-methylpropanoate

Molecular Formula

C11H14BrNO2S

Molecular Weight

304.21 g/mol

IUPAC Name

ethyl 2-(3-bromopyridin-2-yl)sulfanyl-2-methylpropanoate

InChI

InChI=1S/C11H14BrNO2S/c1-4-15-10(14)11(2,3)16-9-8(12)6-5-7-13-9/h5-7H,4H2,1-3H3

InChI Key

ULRWHPHIGSHVRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)SC1=C(C=CC=N1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-bromopyridine-2-thiol (189 mg, 1 mmol), ethyl-2-bromoisobutyrate (390 mg, 2 mmol) and sodium carbonate (159 mg, 1.5 mmol) in DMF (2 mL) was heated to 70° C. for 1 hour. The reaction mixture was neutralized with HCl aq. 1M and extracted with ethyl acetate. The organic layer was dried over Mg2SO4, concentrated and purified by chromatography to yield ethyl 2-(3-bromopyridin-2-ylthio)-2-methylpropanoate (0.271 g, 89%).
Quantity
189 mg
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
159 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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